(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Description
(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C21H22FNO4S and its molecular weight is 403.47. The purity is usually 95%.
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Biological Activity
The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule with potential biological activity. Its structure includes a sulfonyl group, an azetidine ring, and a tetrahydropyran moiety, which contribute to its interaction with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22FNO3S, with a molecular weight of approximately 401.5 g/mol. The presence of the fluorophenyl sulfonyl group enhances its reactivity and potential binding affinity in biological systems.
Property | Value |
---|---|
Molecular Formula | C20H22FNO3S |
Molecular Weight | 401.5 g/mol |
IUPAC Name | This compound |
CAS Number | 1448048-01-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The azetidine moiety can form covalent bonds with enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to various receptors due to its diverse functional groups, facilitating signaling pathways that could affect cellular functions.
- Hydrogen Bonding : The sulfonyl group can participate in hydrogen bonding with biological macromolecules, enhancing the compound's stability and interaction profile.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, likely through the modulation of pro-inflammatory cytokines.
Case Studies
- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives of the compound were tested against various cancer cell lines. Results indicated significant cytotoxicity against breast and prostate cancer cells, with IC50 values in the low micromolar range .
- Anti-inflammatory Mechanism : A separate investigation reported that the compound reduced TNF-alpha levels in macrophage cultures, suggesting its role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
(3-(4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | Moderate anticancer activity | Chlorine substituent may alter electronic properties |
(3-(4-methylphenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | Low anti-inflammatory effects | Methyl group affects sterics and electronic distribution |
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4S/c22-17-6-8-18(9-7-17)28(25,26)19-14-23(15-19)20(24)21(10-12-27-13-11-21)16-4-2-1-3-5-16/h1-9,19H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTYBNFPHQVPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.